molecular formula C6H4BrNOS B12971416 2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one

2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one

Cat. No.: B12971416
M. Wt: 218.07 g/mol
InChI Key: PKLPDCHJWQGPMT-UHFFFAOYSA-N
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Description

However, structurally analogous compounds with fused heterocyclic systems and bromine substituents are documented. The closest analogue is 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one (CAS: 1211531-11-1), a pyrrolo-thiazolone derivative with a bromine atom at position 2 . Its molecular formula is C₅H₃N₂OSBr (MW: 219.06), featuring a fused pyrrole-thiazole ring system. This compound is commercially available (e.g., Hepeng Biotech and CymitQuimica) and serves as a precursor in medicinal chemistry and materials science .

Properties

Molecular Formula

C6H4BrNOS

Molecular Weight

218.07 g/mol

IUPAC Name

2-bromo-4,5-dihydrocyclopenta[d][1,3]thiazol-6-one

InChI

InChI=1S/C6H4BrNOS/c7-6-8-3-1-2-4(9)5(3)10-6/h1-2H2

InChI Key

PKLPDCHJWQGPMT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1N=C(S2)Br

Origin of Product

United States

Chemical Reactions Analysis

2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, amines, thiols, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C7_7H6_6BrN2_2S and a molecular weight of approximately 204.09 g/mol. Its structure features a five-membered ring containing nitrogen and sulfur, with a bromine substituent that enhances its reactivity.

Chemistry

2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as nucleophilic substitution, oxidation, and reduction, makes it a versatile intermediate in organic synthesis.

Reaction Type Reagents Used Products Formed
Nucleophilic SubstitutionSodium hydroxide, potassium tert-butoxideVarious substituted thiazoles
OxidationPotassium permanganate, hydrogen peroxideOxidized derivatives
ReductionLithium aluminum hydrideReduced forms

Biology

Research indicates that 2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one exhibits significant biological activity. It is studied for its interactions with biomolecules, potentially influencing enzyme activity and receptor interactions.

  • Mechanism of Action : The compound's bromine atom and heterocyclic structure allow it to participate in various biochemical pathways, which may lead to therapeutic effects.

Medicine

The compound is being investigated for its potential as a pharmaceutical intermediate or active ingredient in drug formulations. Preliminary studies suggest that it may possess antimicrobial and anticancer properties.

  • Case Study : A study published in PubMed Central explored the synthesis of thiazole derivatives, including 2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one, which demonstrated promising antibacterial activity against Candida albicans and other pathogens .

Industry

In industrial applications, 2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating specialized coatings and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and the thiazole ring play crucial roles in its reactivity and biological activity. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one with structurally related thiazolone derivatives from the evidence:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Properties/Applications References
2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one C₅H₃N₂OSBr 219.06 Bromine at position 2; fused pyrrole-thiazole Precursor for drug synthesis
2-Chloro-4H-pyrrolo[3,4-d]thiazol-6(5H)-one C₅H₃ClN₂OS 174.61 Chlorine at position 2; fused pyrrole-thiazole Potential intermediate for agrochemicals
(5E)-2-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one C₁₉H₁₅N₅OSBr 449.33 Bromophenyl, dimethylaminobenzylidene substituents; fused triazole-thiazole Photophysical applications; crystal engineering
(Z)-2-(4-Bromophenyl)-5-(2-(hexyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one C₂₃H₂₂N₃O₂SBr 484.41 Bromophenyl, hexyloxybenzylidene substituents Liquid crystal or surfactant research
5-[(Z)-2,3-Dimethoxybenzylidene]-1,2,4-triazolo[3,2-b][1,3]thiazol-6(5H)-one C₁₃H₁₁N₃O₃S 289.31 Dimethoxybenzylidene substituent; fused triazole-thiazole Planar structure with C-H···N hydrogen bonding (crystallography)

Key Structural and Functional Differences:

Core Heterocyclic System :

  • The pyrrolo-thiazolone derivatives (e.g., bromo- and chloro-pyrrolo compounds) have a five-membered pyrrole ring fused to thiazolone, offering compact steric profiles suitable for small-molecule drug design .
  • Triazolo-thiazolone derivatives (e.g., ) incorporate a triazole ring, enhancing π-π stacking interactions and hydrogen-bonding capacity, which is critical for crystallographic applications .

Bulky substituents like hexyloxybenzylidene () or dimethylaminobenzylidene () extend conjugation, altering electronic properties for optoelectronic or surfactant applications .

Crystallographic Behavior :

  • The dimethoxybenzylidene derivative () exhibits near-planar geometry (1.37° deviation) and C-H···N hydrogen bonding, forming bilayers in the crystal lattice. Such features are absent in simpler pyrrolo-thiazolones, highlighting the role of substituents in supramolecular assembly .

Research Implications

  • Medicinal Chemistry : Bromo-pyrrolo-thiazolone’s compact structure makes it a candidate for kinase inhibitor development, while chloro analogues () could serve as cheaper alternatives .
  • Materials Science : Triazolo-thiazolones with extended conjugation () show promise in organic semiconductors or liquid crystals due to their planar architectures and substituent-driven tunability .
  • Crystallography : Derivatives like those in demonstrate the utility of thiazolones in studying intermolecular interactions and crystal engineering .

Biological Activity

2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one is a compound that belongs to the thiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The chemical structure of 2-bromo-4H-cyclopenta[d]thiazol-6(5H)-one can be represented as follows:

  • Molecular Formula : C₆H₆BrN₃S
  • SMILES : C1CC2=C(C1)SC(=N2)Br
  • InChIKey : DMQBHCRIFUDQMJ-UHFFFAOYSA-N

Antimicrobial Activity

Thiazole derivatives, including 2-bromo-4H-cyclopenta[d]thiazol-6(5H)-one, have been studied for their antimicrobial properties. Research indicates that compounds with similar thiazole structures exhibit significant activity against various bacterial and fungal strains.

Antifungal Activity

In a study evaluating the antifungal activity of thiazole derivatives, it was found that certain compounds were effective against Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.92 to 4.23 mM, indicating moderate antifungal activity compared to standard antifungal agents like fluconazole .

Antibacterial Activity

The antibacterial properties of thiazole derivatives have also been documented. For instance, several derivatives showed potent activity against Micrococcus luteus and Bacillus spp., with MIC values as low as 1.95–3.91 μg/mL . These findings suggest that 2-bromo-4H-cyclopenta[d]thiazol-6(5H)-one may possess similar antibacterial potential.

Structure-Activity Relationship (SAR)

The biological activity of thiazole compounds is closely linked to their structural features. Key observations include:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups such as nitro (NO₂) at the para position enhances antimicrobial activity.
  • Lipophilicity : Increased lipophilicity through modifications (e.g., replacing NH₂ with benzamide) positively impacts antimicrobial efficacy .

Case Studies and Research Findings

Several studies have highlighted the biological activities of thiazoles:

  • Study on Antifungal Activity :
    • Compounds structurally related to 2-bromo-4H-cyclopenta[d]thiazol-6(5H)-one were tested against C. albicans and A. niger, showing MIC values ranging from 3.92 to 4.23 mM .
  • Antibacterial Evaluation :
    • A series of thiazole derivatives were screened for antibacterial activity against various pathogens, revealing MIC values as low as 1.95 μg/mL against Micrococcus luteus .
  • Cytotoxicity Studies :
    • Thiazole compounds have been shown to induce apoptosis in cancer cell lines, indicating potential for further development in oncology .

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